molecular formula C13H27N B13321120 (1-Cyclohexylethyl)(3-methylbutyl)amine

(1-Cyclohexylethyl)(3-methylbutyl)amine

Cat. No.: B13321120
M. Wt: 197.36 g/mol
InChI Key: PFOYSFOMMGILBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclohexylethyl)(3-methylbutyl)amine is an organic compound with the molecular formula C13H27N. It is a secondary amine characterized by the presence of a cyclohexyl group and a 3-methylbutyl group attached to the nitrogen atom. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexylethyl)(3-methylbutyl)amine typically involves the reaction of cyclohexyl ethylamine with 3-methylbutyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control of reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexylethyl)(3-methylbutyl)amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halides or sulfonates are often used as electrophiles in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines or alkanes.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

(1-Cyclohexylethyl)(3-methylbutyl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Cyclohexylethyl)(3-methylbutyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with only a cyclohexyl group attached to the nitrogen atom.

    3-Methylbutylamine: An amine with a 3-methylbutyl group attached to the nitrogen atom.

Uniqueness

(1-Cyclohexylethyl)(3-methylbutyl)amine is unique due to the presence of both a cyclohexyl group and a 3-methylbutyl group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

N-(1-cyclohexylethyl)-3-methylbutan-1-amine

InChI

InChI=1S/C13H27N/c1-11(2)9-10-14-12(3)13-7-5-4-6-8-13/h11-14H,4-10H2,1-3H3

InChI Key

PFOYSFOMMGILBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(C)C1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.